molecular formula C12H9ClFNO B595189 2-(Benzyloxy)-5-chloro-3-fluoropyridine CAS No. 1227622-70-9

2-(Benzyloxy)-5-chloro-3-fluoropyridine

Cat. No.: B595189
CAS No.: 1227622-70-9
M. Wt: 237.658
InChI Key: UMRGQFIHBZQARP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloro-3-fluoropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the fifth position, and a fluorine atom at the third position of the pyridine ring

Scientific Research Applications

2-(Benzyloxy)-5-chloro-3-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety and hazards of “2-(Benzyloxy)-5-chloro-3-fluoropyridine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for the study of “2-(Benzyloxy)-5-chloro-3-fluoropyridine” would depend on its potential applications. These could include its use in pharmaceuticals, materials science, or other areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloro-3-fluoropyridine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 2-chloro-5-chloro-3-fluoropyridine, undergoes nucleophilic substitution with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The chlorine and fluorine substituents can be reduced under specific conditions to yield the corresponding hydrogenated pyridine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products:

  • Oxidation products include benzaldehyde and benzoic acid derivatives.
  • Reduction products include hydrogenated pyridine derivatives.
  • Substitution products vary depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloro-3-fluoropyridine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and fluorine) and the benzyloxy group influences its reactivity in various chemical reactions. These substituents can stabilize or destabilize intermediates, affecting the overall reaction mechanism.

Comparison with Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the chlorine and fluorine substituents, making it less reactive in certain chemical reactions.

    5-Chloro-3-fluoropyridine: Lacks the benzyloxy group, reducing its potential for further functionalization.

    2-(Benzyloxy)-5-chloropyridine: Lacks the fluorine substituent, affecting its electronic properties and reactivity.

Uniqueness: 2-(Benzyloxy)-5-chloro-3-fluoropyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-3-fluoro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGQFIHBZQARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736864
Record name 2-(Benzyloxy)-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227622-70-9
Record name 2-(Benzyloxy)-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 60% NaH in mineral oil (1.0 g, 25.0 mmol) in THF (25 mL) was added benzyl alcohol (2.7 g, 2.6 mL, 25.0 mmol) dropwise. After 1 h, 5-chloro-2,3-difluoro-pyridine (3.73 g, 25.0 mmol) was added in THF (5 mL). After an additional 18 h, H2O was added and the mixture extracted with EtOAc (2×). The combined organics were washed with brine and dried. Silica gel chromatography (1-15% EtOAc in hexanes) gave 4.02 g (67% yield) of the title compound as a clear oil. 1H NMR (CDCl3): 7.91 (d, J=2.2 Hz, 1H), 7.48-7.46 (m, 2H), 7.39-7.32 (m, 4H), 5.44 (s, 2H).
Name
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[Compound]
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oil
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1 g
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reactant
Reaction Step One
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2.6 mL
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reactant
Reaction Step One
Name
Quantity
25 mL
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solvent
Reaction Step One
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3.73 g
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reactant
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5 mL
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solvent
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[Compound]
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hexanes
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Yield
67%

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